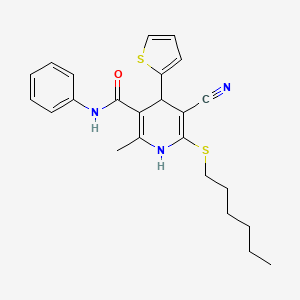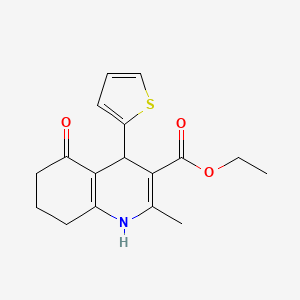
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, making it a valuable tool for investigating the role of mitochondrial dysfunction in various diseases.
Mecanismo De Acción
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol works by inhibiting mitochondrial complex I, which is involved in the electron transport chain and ATP production. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific application. In Parkinson's disease research, this compound induces a Parkinsonian-like syndrome characterized by motor deficits, dopamine depletion, and oxidative stress. In Alzheimer's disease research, this compound has been shown to increase amyloid beta production and induce mitochondrial dysfunction. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research is its potency and specificity as a mitochondrial complex I inhibitor. This allows researchers to study the role of mitochondrial dysfunction in various diseases with a high degree of precision. However, one limitation of using this compound is its potential toxicity, which can limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of focus is the development of this compound analogs with improved specificity and reduced toxicity. Another area of focus is the use of this compound in combination with other compounds to target multiple pathways involved in disease pathogenesis. Additionally, there is potential for the use of this compound in the development of new therapies for a wide range of diseases.
Métodos De Síntesis
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the condensation of 3-methoxybenzoyl chloride with propylamine, followed by the addition of trifluoroacetic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through a cyclization reaction.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in a wide range of scientific research applications, including studies on Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease research, this compound is used to induce a Parkinsonian-like syndrome in animal models, allowing researchers to study the disease and develop potential treatments. In Alzheimer's disease research, this compound is used to investigate the role of mitochondrial dysfunction in the disease. In cancer research, this compound has been shown to have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-3-5-11-9-14(22,15(16,17)18)20(19-11)13(21)10-6-4-7-12(8-10)23-2/h4,6-8,22H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLHBJMPKVSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)

![N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5141401.png)


![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
![3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5141424.png)

![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)

